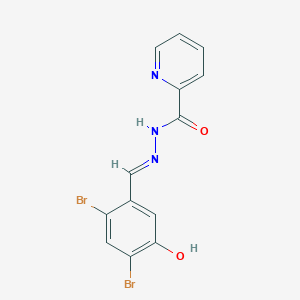
N'-(2,4-dibromo-5-hydroxybenzylidene)-2-pyridinecarbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds involves a multi-step process starting from specific hydrazides and aldehydes. For example, the synthesis of related compounds often includes reactions of hydrazides with substituted aldehydes in the presence of catalysts or under reflux conditions in suitable solvents, like ethanol, to yield hydrazone derivatives (A. Amr et al., 2016). These methods can be adapted to synthesize N'-(2,4-Dibromo-5-hydroxybenzylidene)-2-pyridinecarbohydrazide by selecting appropriate starting materials and reaction conditions.
Molecular Structure Analysis
Molecular structure analysis of similar compounds is often conducted using single-crystal X-ray diffraction, which provides detailed information on the crystal structure, including bond lengths, angles, and molecular conformation. Compounds like N'-(4-Methoxybenzylidene)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carbohydrazide have been analyzed to confirm their structure and evaluate their molecular configuration (M. Alotaibi et al., 2018).
Chemical Reactions and Properties
Chemical reactions involving hydrazone compounds can include nucleophilic addition, condensation, and cyclization reactions. These reactions are crucial for further functionalization or modification of the core structure, enabling the synthesis of a wide range of derivatives with varied biological and chemical properties. For example, the synthesis and characterization of derivatives involve detailed spectroscopic analysis (FT-IR, NMR, UV–Visible) to understand the chemical reactivity and properties of the compounds (M. Raja et al., 2017).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystallinity, are determined by the molecular structure and substituents present in the compound. These properties are essential for predicting the compound's behavior in various solvents and conditions, which is crucial for its application in synthesis and material science.
Chemical Properties Analysis
The chemical properties of this compound and its derivatives can be explored through various spectroscopic techniques, including FTIR, NMR, and UV-Visible spectroscopy. These analyses provide insights into the electronic structure, functional groups, and molecular interactions within the compound and with other molecules. Studies on similar compounds have revealed details about their electronic transitions, charge distribution, and potential as nonlinear optical materials (K. Govindarasu et al., 2015).
Applications De Recherche Scientifique
Antiproliferative Agents
A series of mixed ligand aroylhydrazone and N-donor heterocyclic Lewis base Cu(II) complexes, incorporating the related compound (5-bromo-2-hydroxybenzylidene)-2-hydroxybenzohydrazide, demonstrated significant antiproliferative effects against various human tumor cell lines, including ovarian and colorectal carcinomas. These complexes, particularly complex 4, showed potent cytotoxic activity, suggesting a potential application in cancer therapy through apoptosis induction without triggering autophagy in cancer cells (Sutradhar et al., 2017).
Antimicrobial Activity
The synthesis of N'-(4-methoxybenzylidene)-2-[3-cyano-7,8-dihydro-4-(5-methylfuran-2-yl)-2-oxo-2H-pyrano[4,3-b]pyridin-1(5H)-yl]acetohydrazide showcased antimicrobial efficacy against both gram-positive and gram-negative bacteria. This compound, featuring a structural moiety akin to N'-(2,4-dibromo-5-hydroxybenzylidene)-2-pyridinecarbohydrazide, indicates the potential for similar compounds to serve as bases for developing new antimicrobial agents (Amr et al., 2016).
Metabolic Studies
Research involving compounds with structural similarities to this compound has explored their metabolic alterations in biological systems. For instance, studies on 3-[bis-(2-chlorethyl)-carbohydrazide]-2,2,5,5-tetramethylpyroline-1-oxyl in hamster blood and tissues revealed insights into the metabolic stability and transformation of such compounds, which could be pivotal for understanding their pharmacokinetics and pharmacodynamics in medical applications (Raïkova et al., 1981).
Molecular Docking Studies
The compound (E)-1-(5-bromo-2-hydroxybenzylidene)semicarbazide underwent extensive spectroscopic characterization and molecular docking studies, revealing its potential biological activity. These studies highlighted its interaction with antifungal proteins, suggesting a method for evaluating the therapeutic potential of related compounds, such as this compound, in combating fungal infections and possibly other microbial threats (Raja et al., 2017).
Supramolecular Chemistry
Studies on pyridine-based hydrazone derivatives, including those similar to this compound, have illuminated their capability to form intricate supramolecular architectures through hydrogen bonding. Such properties are crucial for designing new materials with specific functions, ranging from molecular recognition to the construction of advanced nanomaterials (Khalid et al., 2021).
Propriétés
IUPAC Name |
N-[(E)-(2,4-dibromo-5-hydroxyphenyl)methylideneamino]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Br2N3O2/c14-9-6-10(15)12(19)5-8(9)7-17-18-13(20)11-3-1-2-4-16-11/h1-7,19H,(H,18,20)/b17-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBXPOHAOZPUDDV-REZTVBANSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)NN=CC2=CC(=C(C=C2Br)Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=NC(=C1)C(=O)N/N=C/C2=CC(=C(C=C2Br)Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Br2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(tert-butyl)-3,4-dimethoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5550794.png)
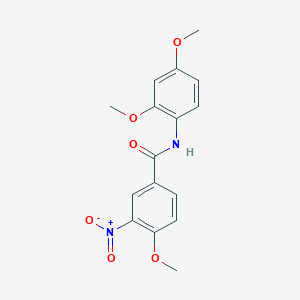
acetyl]carbonohydrazonoyl}benzoic acid](/img/structure/B5550813.png)
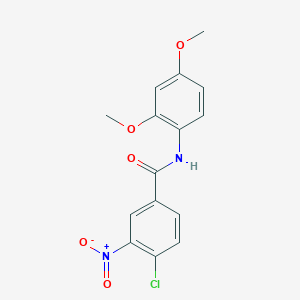
![N-({1-[2-(2-isopropyl-5-methylphenoxy)ethyl]-1H-indol-3-yl}methylene)-4H-1,2,4-triazol-4-amine](/img/structure/B5550837.png)
![1-(3-chlorophenyl)-4-[(2R)-2-hydroxy-2-phenylacetyl]-2-piperazinone](/img/structure/B5550844.png)
![2-[(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B5550848.png)
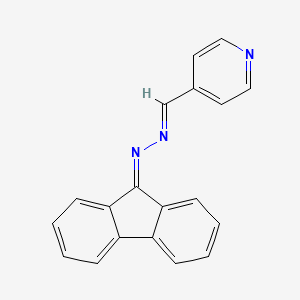
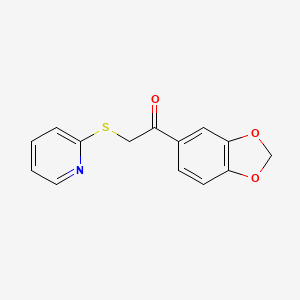
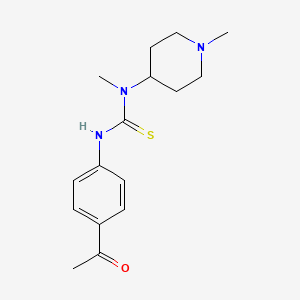
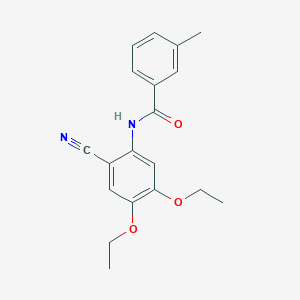
![9-(1H-indol-5-ylmethyl)-2-(2-phenylethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5550882.png)